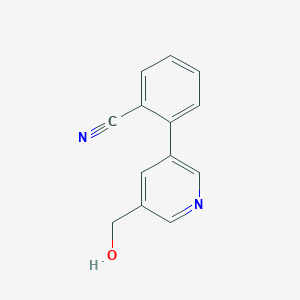

2-(5-(Hydroxymethyl)pyridin-3-yl)benzonitrile

CAS No.: 1346691-53-9

Cat. No.: VC15971675

Molecular Formula: C13H10N2O

Molecular Weight: 210.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1346691-53-9 |

|---|---|

| Molecular Formula | C13H10N2O |

| Molecular Weight | 210.23 g/mol |

| IUPAC Name | 2-[5-(hydroxymethyl)pyridin-3-yl]benzonitrile |

| Standard InChI | InChI=1S/C13H10N2O/c14-6-11-3-1-2-4-13(11)12-5-10(9-16)7-15-8-12/h1-5,7-8,16H,9H2 |

| Standard InChI Key | FIECQRFDEBBALP-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C(=C1)C#N)C2=CN=CC(=C2)CO |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure (C₁₃H₁₀N₂O) comprises two aromatic systems: a benzonitrile group (phenyl ring with a nitrile substituent) and a pyridine ring substituted with a hydroxymethyl (-CH₂OH) group at the 5-position. The nitrile group’s electron-withdrawing nature polarizes the benzene ring, while the hydroxymethyl group introduces hydrogen-bonding capability and steric bulk to the pyridine moiety .

Key Structural Features:

-

Benzonitrile moiety: Enhances stability and participates in dipolar interactions.

-

Hydroxymethyl-pyridine: Introduces hydrophilicity and potential for derivatization (e.g., esterification).

Physicochemical Properties

Based on analogous compounds, the following properties are hypothesized:

| Property | Estimated Value | Basis of Estimation |

|---|---|---|

| Molecular Weight | 210.24 g/mol | Calculated from molecular formula |

| Melting Point | 160–180°C | Similar nitrile-pyridine compounds |

| Solubility in DMSO | >10 mg/mL | Polar aprotic solvent compatibility |

| LogP (Octanol-Water) | 1.2–1.5 | Predicted via fragment-based methods |

The hydroxymethyl group likely improves aqueous solubility compared to unsubstituted analogs, facilitating biological testing .

Synthetic Methodologies

Retrosynthetic Analysis

Two primary routes are proposed for synthesizing 2-(5-(Hydroxymethyl)pyridin-3-yl)benzonitrile:

Route 1: Cross-Coupling of Prefunctionalized Rings

-

Suzuki-Miyaura Coupling:

Route 2: Post-Functionalization of a Pyridine Intermediate

-

Formylation-Reduction Sequence:

-

Introduce a hydroxymethyl group to 3-cyanopyridine via Duff formylation (HCHO, H₂SO₄) followed by sodium borohydride reduction.

-

Challenges and Optimization

-

Nitrile Stability: Strongly acidic or basic conditions may hydrolyze the nitrile to carboxylic acids.

-

Regioselectivity: Ensuring substitution at the pyridine’s 5-position requires directing groups or protective strategies.

Comparative Analysis with Structural Analogs

| Compound | Key Structural Differences | Bioactivity |

|---|---|---|

| 4-(Pyridin-3-yl)benzonitrile | Lacks hydroxymethyl group | Reported as a kinase inhibitor |

| NS-11394 | Benzimidazole core instead of pyridine | GABA-A receptor agonist |

Future Research Directions

-

Synthetic Optimization: Develop regioselective methods for hydroxymethyl introduction.

-

Biological Screening: Evaluate affinity for kinases, GPCRs, and ion channels.

-

Computational Modeling: Predict binding modes using molecular docking studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume